N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(2-Fluorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative characterized by a central phenylacetamide core substituted with a 2-fluorophenylsulfamoyl group at the para position. This compound belongs to a class of molecules designed for diverse pharmacological applications, including enzyme inhibition and anticancer activity. Its structure combines a sulfamoyl bridge, which enhances binding to biological targets, with a fluorine atom at the ortho position of the phenyl ring, influencing electronic and steric properties.
Properties
Molecular Formula |
C14H13FN2O3S |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)16-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18) |
InChI Key |
GOTOEVGTYQIPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of aniline derivatives with sulfonyl chlorides. The process often includes the following steps:
Starting Material: Aniline derivatives.
Reaction with Sulfonyl Chloride: The aniline derivative reacts with sulfonyl chloride in the presence of a base to form the sulfonamide.
Acetylation: The sulfonamide is then acetylated using acetic anhydride or acetyl chloride.
Chemical Reactions Analysis
N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens, nitro groups.
Scientific Research Applications
N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Enzyme Inhibition
- IDO1 Inhibition : N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenyl)acetamide (IC₅₀: 5.88 mM in HeLa cells) demonstrates moderate IDO1 inhibition, suggesting that electron-donating substituents (e.g., methoxy) may enhance activity compared to electron-withdrawing groups like fluorine .
- Urease Inhibition : Compounds 8, 9, and 11 from (bearing dichlorophenyl and pyrimidine groups) show urease inhibition with IC₅₀ values in the micromolar range, attributed to their bulky substituents and hydrogen-bonding capabilities .
Anticancer Activity
- Thiazolidine-2,4-dione Derivatives : Compounds 7a–c () exhibit dual VEGFR-2 inhibition and PPARγ agonism, with IC₅₀ values <10 µM. Their thiazolidinedione and sulfonylthiourea moieties likely contribute to enhanced anticancer effects compared to the simpler acetamide scaffold of the target compound .
- Pyrazole-Sulfonamide Hybrids: Derivatives like 2-cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide (1) show apoptosis-inducing activity in colon cancer via dual-tail functionalization, a feature absent in the target compound .
Biological Activity
N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Synthesis
The compound this compound features a sulfamoyl group attached to a phenylacetamide backbone, with a fluorine substituent on the phenyl ring. The synthesis typically involves several steps:
- Formation of the Sulfamoyl Group : This involves the reaction of sulfonamide with the appropriate amine.
- Acetamide Formation : The acetamide moiety is introduced through acylation reactions.
- Fluorination : The introduction of the fluorine atom can be achieved via electrophilic aromatic substitution.
Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial activities. Sulfonamides, a class that includes our compound, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction .
In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, derivatives of phenylacetamides have been reported to exhibit cytotoxic effects against cancer cell lines such as PC3 (prostate carcinoma) and MCF-7 (breast cancer) cells .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways. For example, some studies suggest that these compounds can inhibit key enzymes involved in tumor growth and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication in rapidly dividing cells.
- Disruption of Cell Membrane Integrity : The lipophilic nature due to fluorination allows the compound to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (IC50) | Reference |
|---|---|---|
| Antimicrobial | 10 µM (E. coli) | |
| Anticancer (PC3) | 52 µM | |
| Anticancer (MCF-7) | 100 µM |
Notable Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, showing potential as a therapeutic agent in treating infections .
- Cytotoxicity Studies : In vitro assays revealed that certain derivatives showed greater cytotoxicity than established anticancer drugs like imatinib, suggesting the potential for developing more effective cancer therapies based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
